molecular formula C8H11NO2S B8791792 Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate

Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate

Cat. No. B8791792
M. Wt: 185.25 g/mol
InChI Key: IRHWFQBHNJAQEX-UHFFFAOYSA-N
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Patent
US07285556B2

Procedure details

Formic acid (53 mL) was added to acetic anhydride (53 mL) while cooling in an ice bath. Solid methyl 3-amino-4-methyl-2-thiophenecarboxylic acid methyl ester (1, 18.2 g, 0.11 mol) was added to the cold solution in small portions. The cooling bath was removed and the resulting suspension was stirred at room temperature for 4 hours. The reaction mixture was diluted with water (100 mL) and the solid product collected by vacuum filtration to yield 3-(formylamino)4-methyl-2-thiophenecarboxylic acid methyl ester (20.2 g, 95% yield) as a white solid.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])C.[CH3:8][O:9][C:10]([C:12]1[S:13][C:14](C)=[C:15]([CH3:18])[C:16]=1[NH2:17])=[O:11]>C(O)=O>[CH3:8][O:9][C:10]([C:12]1[S:13][CH:14]=[C:15]([CH3:18])[C:16]=1[NH:17][CH:1]=[O:3])=[O:11]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1N)C)C
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
53 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (100 mL)
FILTRATION
Type
FILTRATION
Details
the solid product collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1SC=C(C1NC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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